molecular formula C18H37NO B3045185 Acetamide, N,N-bis(2-ethylhexyl)- CAS No. 102769-39-1

Acetamide, N,N-bis(2-ethylhexyl)-

Cat. No.: B3045185
CAS No.: 102769-39-1
M. Wt: 283.5 g/mol
InChI Key: KMGFVPGVMMBATJ-UHFFFAOYSA-N
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Description

Acetamide, N,N-bis(2-ethylhexyl)-: is an organic compound that belongs to the class of amides. It is characterized by the presence of two 2-ethylhexyl groups attached to the nitrogen atom of the acetamide moiety. This compound is known for its unique chemical properties and has found applications in various fields, including industrial processes and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N-bis(2-ethylhexyl)- typically involves the reaction of acetamide with 2-ethylhexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

CH3CONH2+2C8H17NH2CH3CON(C8H17)2+2NH3\text{CH}_3\text{CONH}_2 + 2 \text{C}_8\text{H}_{17}\text{NH}_2 \rightarrow \text{CH}_3\text{CON(C}_8\text{H}_{17})_2 + 2 \text{NH}_3 CH3​CONH2​+2C8​H17​NH2​→CH3​CON(C8​H17​)2​+2NH3​

Industrial Production Methods: In industrial settings, the production of Acetamide, N,N-bis(2-ethylhexyl)- involves large-scale synthesis using similar reaction conditions. The process is optimized to achieve high yields and purity of the final product. The reaction is typically carried out in a solvent medium, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetamide, N,N-bis(2-ethylhexyl)- can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: It can participate in substitution reactions where one or both of the 2-ethylhexyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with different functional groups replacing the 2-ethylhexyl groups.

Scientific Research Applications

Chemistry: Acetamide, N,N-bis(2-ethylhexyl)- is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used in studies involving amide chemistry and its interactions with biological molecules.

Medicine: While not directly used as a drug, Acetamide, N,N-bis(2-ethylhexyl)- is involved in the synthesis of pharmaceutical intermediates and active compounds.

Industry: The compound finds applications in the production of specialty chemicals, including surfactants and lubricants. It is also used in the formulation of certain industrial products.

Mechanism of Action

The mechanism of action of Acetamide, N,N-bis(2-ethylhexyl)- involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Acetamide, N,N-dimethyl-
  • Acetamide, N,N-diethyl-
  • Acetamide, N,N-dibutyl-

Comparison:

  • Acetamide, N,N-bis(2-ethylhexyl)- is unique due to the presence of two bulky 2-ethylhexyl groups, which impart distinct chemical and physical properties compared to other acetamides.
  • Acetamide, N,N-dimethyl- and Acetamide, N,N-diethyl- have smaller alkyl groups, resulting in different solubility and reactivity profiles.
  • Acetamide, N,N-dibutyl- has intermediate properties between the smaller alkyl-substituted acetamides and Acetamide, N,N-bis(2-ethylhexyl)-.

Properties

IUPAC Name

N,N-bis(2-ethylhexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO/c1-6-10-12-17(8-3)14-19(16(5)20)15-18(9-4)13-11-7-2/h17-18H,6-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGFVPGVMMBATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579204
Record name N,N-Bis(2-ethylhexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102769-39-1
Record name N,N-Bis(2-ethylhexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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